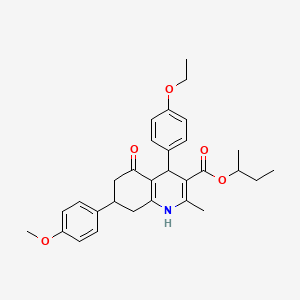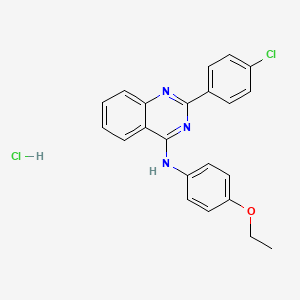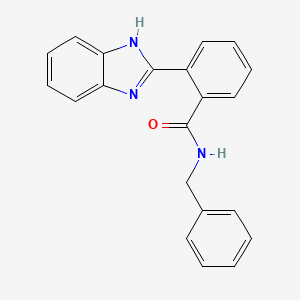![molecular formula C20H23NO6S B5222806 dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate is a chemical compound that has been widely used in scientific research. This molecule is a small molecule inhibitor that targets a specific protein in the body. This protein is involved in various physiological and biochemical processes in the body.
作用機序
The mechanism of action of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate involves the inhibition of PKCδ. PKCδ is a serine/threonine kinase that is activated by various stimuli such as oxidative stress and inflammation. Activation of PKCδ results in the phosphorylation of various downstream targets that are involved in cellular processes. Inhibition of PKCδ by dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate results in the suppression of downstream signaling pathways that are involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate have been extensively studied. Inhibition of PKCδ by this molecule has been shown to have various effects on cellular processes. For example, inhibition of PKCδ has been shown to induce apoptosis in cancer cells. Inhibition of PKCδ has also been shown to reduce inflammation in various disease models. Furthermore, inhibition of PKCδ has been shown to have cardioprotective effects in various models of cardiovascular disease.
実験室実験の利点と制限
The use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in lab experiments has various advantages and limitations. One of the advantages of this molecule is its potency and specificity for PKCδ inhibition. This molecule has been extensively characterized in various disease models, and its effects on cellular processes are well understood. However, one of the limitations of this molecule is its solubility. Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate has limited solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are various future directions for the use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in scientific research. One of the future directions is the development of more potent and specific inhibitors of PKCδ. Another future direction is the use of this molecule in combination with other therapeutic agents to enhance its therapeutic potential. Furthermore, the use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in clinical trials for various diseases such as cancer and cardiovascular disease is an exciting future direction.
合成法
The synthesis of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate involves a series of chemical reactions. The starting materials for the synthesis are 5-aminoisophthalic acid and 4-tert-butylbenzenesulfonyl chloride. The reaction between these two compounds results in the formation of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate has been extensively used in scientific research. This molecule is a potent inhibitor of a specific protein called protein kinase C delta (PKCδ). PKCδ is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of PKCδ has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular disease, and inflammatory diseases.
特性
IUPAC Name |
dimethyl 5-[(4-tert-butylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-20(2,3)15-6-8-17(9-7-15)28(24,25)21-16-11-13(18(22)26-4)10-14(12-16)19(23)27-5/h6-12,21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLSAIMQLKFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)

![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)

![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)

![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222818.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)